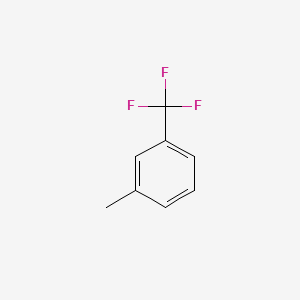

3-Methylbenzotrifluoride

Overview

Description

3-Methylbenzotrifluoride (3-MBT) is a colorless, volatile, and flammable liquid that is widely used as a solvent and in the production of various chemicals, such as dyes and pharmaceuticals. 3-MBT is a member of the benzotrifluoride family, which also includes 2-methylbenzotrifluoride and 4-methylbenzotrifluoride. The chemical formula for 3-MBT is C7H5F3, and it has a boiling point of 79 °C and a melting point of -60 °C. 3-MBT has a number of applications in the scientific and industrial fields, and it is also used in the synthesis of various compounds.

Scientific Research Applications

Organic Synthesis

3-Methylbenzotrifluoride: serves as a versatile building block in organic synthesis. Its trifluoromethyl group is particularly valuable for introducing fluorine into various molecular frameworks, which can significantly alter the chemical and physical properties of compounds. This is crucial for the development of pharmaceuticals and agrochemicals where fluorine’s presence can enhance biological activity and metabolic stability .

Material Science

In material science, 3-Methylbenzotrifluoride is used to synthesize advanced polymers and plastics. The incorporation of fluorinated aromatic compounds can lead to materials with exceptional chemical resistance and thermal stability, making them suitable for high-performance applications in extreme environments .

Analytical Chemistry

This compound is also employed as a standard or reference material in analytical chemistry, particularly in gas chromatography (GC). Its unique retention time helps in the identification and quantification of similar volatile organic compounds in complex mixtures .

Catalyst Development

Researchers utilize 3-Methylbenzotrifluoride in the design and development of new catalysts. The trifluoromethyl group can influence the electronic properties of ligands and metal complexes, potentially leading to catalysts with improved efficiency and selectivity for various chemical reactions .

Medicinal Chemistry

In medicinal chemistry, 3-Methylbenzotrifluoride is a precursor for the synthesis of bioactive molecules. Its incorporation into drug candidates can improve pharmacokinetic properties, such as increased lipophilicity, which can enhance cell membrane penetration and bioavailability .

Environmental Studies

Due to its volatility and stability, 3-Methylbenzotrifluoride is used in environmental studies to trace the transport and fate of organic pollutants in the atmosphere. It serves as a model compound to understand the behavior of industrial pollutants and assist in the development of strategies to mitigate their impact .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, 3-Methylbenzotrifluoride can be used as an internal standard due to its distinct chemical shifts. This aids in the accurate determination of the structure and dynamics of organic molecules .

Fluorine Chemistry Research

Lastly, 3-Methylbenzotrifluoride is fundamental in fluorine chemistry research. Scientists explore its reactivity and interaction with different reagents to expand the understanding of C-F bond formation and cleavage, which is pivotal for the discovery of new fluorination methods .

Mechanism of Action

Target of Action

3-Methylbenzotrifluoride, also known as α,α,α-Trifluoro-m-xylene , is a chemical compound with the molecular formula CH3C6H4CF3 It is known to affect the respiratory system .

Pharmacokinetics

Its physical properties such as boiling point (130 °c) and density (1148 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .

Result of Action

It is known to have certain hazards such as being flammable and causing skin and eye irritation, as well as respiratory irritation .

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXZJGDFJJDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193139 | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401-79-6 | |

| Record name | 1-Methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

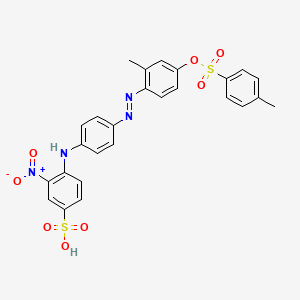

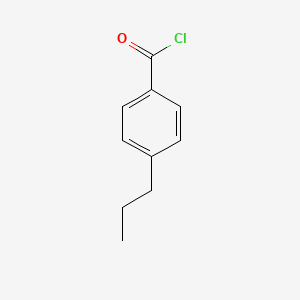

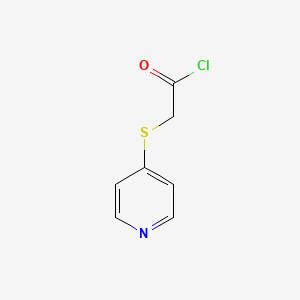

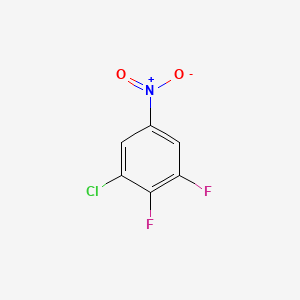

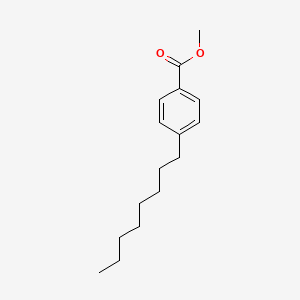

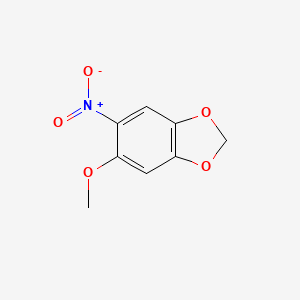

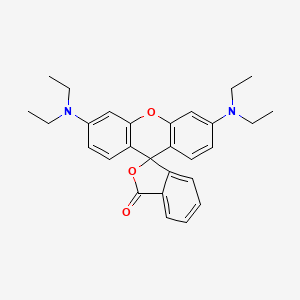

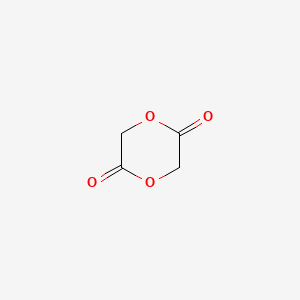

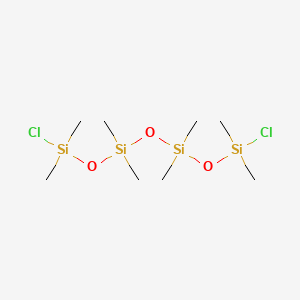

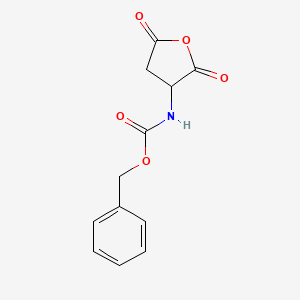

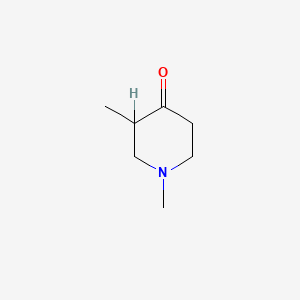

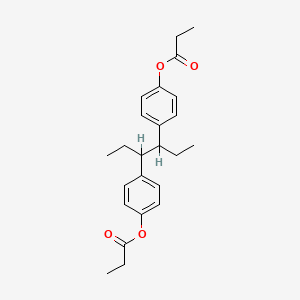

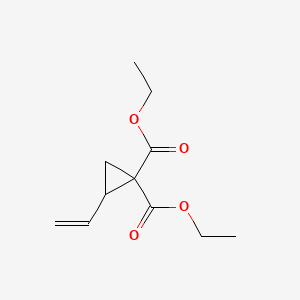

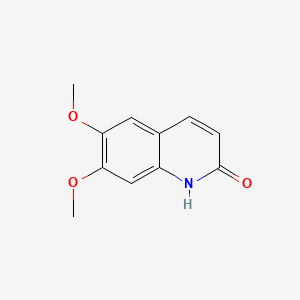

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.